1-(6-Methylpyridin-2-yl)ethanamine
Description
Overview of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry
Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally akin to benzene (B151609) but with one methine group replaced by a nitrogen atom. wikipedia.org This substitution imparts unique electronic properties and a basic character to the ring, making pyridine and its derivatives fundamental building blocks in organic synthesis. wikipedia.orgnumberanalytics.com The pyridine ring is a prevalent feature in a vast array of important compounds, including pharmaceuticals, agrochemicals, and functional materials. wikipedia.orgnumberanalytics.comacs.org
The synthesis of pyridine derivatives has a rich history, with early methods dating back to the 19th century. numberanalytics.com Modern synthetic strategies have expanded significantly, now encompassing a range of powerful methodologies. These include condensation reactions of amines and carbonyl compounds, cycloaddition reactions, and transition metal-catalyzed cross-coupling reactions. acs.orgorganic-chemistry.org The development of efficient synthetic routes, such as the Chichibabin pyridine synthesis and the Hantzsch pyridine synthesis, has been crucial for the widespread availability and application of these compounds. wikipedia.orgnumberanalytics.com
In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. numberanalytics.com Pyridine derivatives are found in numerous drugs, exhibiting diverse pharmacological activities such as antihistaminic, anti-inflammatory, and anticancer properties. numberanalytics.com Their ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, contributes to their efficacy as therapeutic agents.
Significance of Ethanamine Moiety in Ligand Design and Biological Activity
The ethanamine moiety (CH3CH2NH2), also known as ethylamine (B1201723), is a simple yet crucial functional group in the design of biologically active molecules. wikipedia.org As a primary alkyl amine, it is a nucleophilic base and can participate in various chemical reactions, including acylation and protonation. wikipedia.org Its presence in a molecule can significantly influence its physicochemical properties, such as solubility and basicity, which are critical for drug-like characteristics.
In the context of ligand design, the ethanamine group often serves as a key pharmacophore, the part of a molecule responsible for its biological activity. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules like proteins and nucleic acids. The flexibility of the ethyl chain allows the amine group to orient itself optimally within a binding pocket, enhancing the affinity and selectivity of the ligand.
The biological significance of the ethanamine moiety is underscored by its presence in numerous natural products and synthetic compounds with diverse pharmacological effects. For instance, modifications of the ethanamine side chain in various molecular frameworks have led to the development of potent and selective inhibitors of enzymes and modulators of receptors.
Contextualization of 1-(6-Methylpyridin-2-yl)ethanamine within Contemporary Chemical Research
This compound (CAS Number: 19363-94-1) is a specific pyridine derivative that incorporates both the pyridine ring and the ethanamine moiety. sigmaaldrich.com Its structure, featuring a methyl group at the 6-position of the pyridine ring and an aminoethyl group at the 2-position, presents a unique combination of steric and electronic features.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 19363-94-1 |
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.19 g/mol |
| InChI Key | CDTHKXWPZVCHBX-UHFFFAOYSA-N |
| SMILES String | Cc1cccc(CCN)n1 |
While not as extensively studied as some other pyridine derivatives, this compound and its analogs are of interest in several areas of chemical research. Its structural similarity to known biologically active compounds suggests its potential as a scaffold for the development of new therapeutic agents. For example, related compounds are investigated as intermediates in the synthesis of pharmaceuticals. Specifically, a structurally similar compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a key intermediate in the synthesis of Etoricoxib (B1671761), a COX-2 inhibitor. patsnap.comgoogle.comgoogle.com
The presence of a chiral center in this compound (at the carbon atom of the ethanamine group attached to the pyridine ring) also makes it a valuable building block in asymmetric synthesis. The ability to prepare enantiomerically pure forms of this compound could lead to the development of stereoselective ligands and catalysts.
In the field of coordination chemistry, the bidentate nature of this compound, with two potential coordination sites (the pyridine nitrogen and the primary amine nitrogen), makes it a candidate for the synthesis of metal complexes. These complexes could find applications in catalysis, materials science, and as models for biological systems.
Structure
3D Structure
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-4-3-5-8(10-6)7(2)9/h3-5,7H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWLBJSLKUQLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631294 | |
| Record name | 1-(6-Methylpyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58088-67-8 | |
| Record name | 1-(6-Methylpyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 6 Methylpyridin 2 Yl Ethanamine and Its Analogues
Direct Synthetic Routes
Direct synthetic routes to 1-(6-methylpyridin-2-yl)ethanamine and its analogues often commence from readily available pyridine (B92270) derivatives. These methods typically involve the formation of the ethylamine (B1201723) side chain through various chemical transformations.
Alkylation of 6-methylpyridine with ethylene (B1197577) diamine
The alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with electrophiles like epoxides provides a pathway to functionalized pyridine derivatives. nih.gov For instance, the reaction of lutidyllithium, generated from 2,6-lutidine and a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), with a monosubstituted epoxide such as 1,2-epoxyoctane (B1223023) proceeds efficiently. nih.gov While this specific example does not use ethylene diamine, the principle of nucleophilic attack by a deprotonated methyl group on an electrophile is demonstrated. Adapting this to ethylene diamine or a suitable equivalent could theoretically lead to the desired ethylamine side chain, although direct literature evidence for this specific transformation is scarce. The reaction of lutidyllithium with 1,2-epoxyoctane yields the corresponding alcohol, 1-(6-methylpyridin-2-yl)nonan-3-ol, in good yields. nih.gov
Catalytic hydrogenation of 2-(6-methylpyridin-2-yl)acrylonitrile
Reductive amination of 6-methylpicolinaldehyde
Reductive amination of an aldehyde or ketone is a versatile and widely employed method for the synthesis of amines. nih.gov This process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reductive amination of 2-acetyl-6-methylpyridine, not 6-methylpicolinaldehyde, with ammonia (B1221849) or an ammonia equivalent. The reaction is typically carried out using a variety of reducing agents, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. nih.gov The choice of reducing agent and reaction conditions is crucial to avoid the reduction of the pyridine ring.
Reductive amination has been successfully applied to a range of heteroaromatic aldehydes, yielding α-branched tertiary amines containing furan, benzothiophene, indole (B1671886), and pyridine groups in good to excellent yields. ucla.edu For instance, a nickel-catalyzed three-component reductive coupling of benzaldehydes, secondary N-trimethylsilyl amines, and organic electrophiles has been developed for the synthesis of tertiary benzhydryl amines, which are challenging to access through traditional reductive amination methods. ucla.edu
Reductive amination or coupling reactions for related pyridine derivatives
The principles of reductive amination and coupling reactions are broadly applicable to the synthesis of a wide array of pyridine derivatives. nih.govacs.org For example, an efficient protocol for the reductive amination of 3-amino-4-halo-pyridines has been developed, providing access to N-alkylated 3-amino-4-halopyridines, which are valuable intermediates for more complex heterocyclic systems. nih.gov This method utilizes N-Boc-3-amino-4-halopyridines as starting materials, and the mono-alkylated amines are obtained in high purity after acid-mediated precipitation and formation of the free base. nih.gov
Furthermore, metal-free reductive amination protocols have been established. One such method uses a pinacol-derived chlorohydrosilane/pyridine system for the preparation of aminoalkylphenols, demonstrating high functional group tolerance. nih.gov Another mild, pyridine-borane-based reductive amination protocol has also been reported. acs.org These methods highlight the versatility of reductive amination in synthesizing substituted amines from various carbonyl precursors.
Synthesis of Chiral Enantiomers of this compound
The synthesis of specific enantiomers of chiral amines is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a molecule can be highly dependent on its stereochemistry.
A common strategy for the enantioselective synthesis of chiral amines like 1-(pyridin-2-yl)ethan-1-amine involves the use of a chiral auxiliary. youtube.com For instance, pyridine-2-carboxaldehyde can be reacted with a chiral sulfinamide, such as (R)- or (S)-tert-butylsulfinamide, in the presence of a Lewis acid like titanium tetraethoxide. This reaction forms a chiral sulfinylimine intermediate. The subsequent diastereoselective addition of a nucleophile, such as a Grignard reagent (e.g., methylmagnesium bromide), to this intermediate leads to the formation of a diastereomerically enriched product. youtube.com The chiral auxiliary can then be cleaved under acidic conditions to yield the desired enantiomerically enriched amine. youtube.com For example, the reaction of pyridine-2-carboxaldehyde with (R)-t-butylsulfinamide followed by the addition of methylmagnesium bromide and subsequent deprotection yields (R)-1-(pyridin-2-yl)ethan-1-amine. youtube.com This approach can be adapted to synthesize the enantiomers of this compound by starting with 6-methylpyridine-2-carboxaldehyde. sigmaaldrich.com
Another approach involves the resolution of a racemic mixture. This can be achieved by various methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. For example, a series of chiral pyridazin-3(2H)-ones were successfully separated into their pure enantiomers using chiral High-Performance Liquid Chromatography (HPLC). nih.gov
Derivatization Strategies from this compound
The primary amine group of this compound serves as a versatile handle for a wide range of derivatization reactions, allowing for the synthesis of a diverse array of more complex molecules. These derivatization strategies are crucial for creating libraries of compounds for screening in drug discovery and for modifying the properties of materials.
Common derivatization reactions involving primary amines include:
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (often in the presence of a coupling agent) to form amides.
Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary or tertiary amines. Reductive amination with aldehydes or ketones can also be used to introduce alkyl groups.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.
Substitution reactions on the ethanamine group for diverse functionalization
The ethanamine group of this compound is a key site for introducing structural diversity through substitution reactions. The primary amine is nucleophilic and can react with various electrophiles to form a wide range of derivatives.
For instance, N-alkylation can be performed to yield secondary and tertiary amines. A stepwise alkylation strategy on a similar compound, 2-(pyridin-2-yl)ethylamine, demonstrates this process. The primary amine is first reacted with an alkylating agent like 2-(chloromethyl)pyridine (B1213738) in the presence of a base such as potassium carbonate (K₂CO₃) to yield the secondary amine. A subsequent reaction with a different alkylating agent, such as 2-(2-bromoethyl)pyridine (B1590421) using a strong base like sodium hydride (NaH), can then produce the tertiary amine. This second step often requires a stronger base to deprotonate the secondary amine and can help suppress the formation of quaternary ammonium (B1175870) salts.
Another important class of substitution reactions involves the formation of amides and sulfonamides. The primary amine can react with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides, such as p-toluenesulfonyl chloride, to produce sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the ethanamine moiety.
Furthermore, the synthesis of Schiff bases, or imines, is achieved by reacting the primary amine with aldehydes or ketones. These imine derivatives can be important intermediates for further transformations or can be the target molecules themselves. For example, the reaction of 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid yields the corresponding Schiff base, (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. mdpi.com
A novel ligand, (6-methyl-pyridin-2-ylamino)-acetic acid, was synthesized through a rapid reaction of 2-amino-6-methylpyridine (B158447) with chloroacetic acid, demonstrating a straightforward substitution on the amine. researchgate.net
Coupling reactions for complex organic molecule formation
Palladium- and copper-catalyzed coupling reactions are powerful tools for constructing complex organic molecules from this compound and its analogues. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for building larger molecular frameworks.
One notable application is the Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with a halide. For example, a heterocyclic Schiff base containing a bromo-substituent, derived from a methylpyridin-2-amine, can be coupled with various aryl or heteroaryl boronic acids using a palladium catalyst like Pd(PPh₃)₄. mdpi.com Interestingly, under these conditions, hydrolysis of the imine linkage can occur, yielding the corresponding amine and aldehyde derivatives. mdpi.com
Palladium-catalyzed C-N coupling also provides an efficient route to N-aryl or N-heteroaryl derivatives. A one-pot method using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and a specific phosphine (B1218219) ligand, Cy-vBRIDP, has been used to couple 2-(pyridin-2-yl)ethylamine with bromo-substituted pyridines in toluene (B28343) at elevated temperatures.
Copper-catalyzed cross-coupling reactions have also been developed. For instance, an efficient copper-catalyzed strategy enables the synthesis of α-ketoamides from the cross-coupling of methyl ketones and pyridin-2-amines. researchgate.net This transformation facilitates the formation of both a C-N and a C=O bond in a single process. researchgate.net A patent describes a process for preparing an intermediate for the drug Etoricoxib (B1671761), involving a palladium-catalyzed coupling reaction between 1-(6-methylpyridin-3-yl)ethanone and 4-bromophenyl-methyl sulfone. google.com Although this involves a ketone analogue, the conditions highlight the utility of palladium catalysis in coupling pyridine derivatives. google.com
| Coupling Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref |
| Suzuki Coupling | (E)-N-((3-bromothiophen-2-yl)methylene)-6-methylpyridin-2-amine, Aryl/het-aryl boronic acid | Pd(PPh₃)₄ | Hydrolyzed imine products | mdpi.com |
| Palladium-Catalyzed C-N Coupling | 2-(pyridin-2-yl)ethylamine, 2-(bromomethyl)pyridine, 2-(2-bromoethyl)pyridine | Pd(OAc)₂, Cy-vBRIDP | Tertiary amine | |
| Copper-Catalyzed Cross-Coupling | Pyridin-2-amines, Methyl ketones | Cu(OAc)₂, Acetic acid, KI, TBHP | N-(2-pyridyl)-α-ketoamides | researchgate.net |
| Palladium-Catalyzed α-Arylation | 1-(6-methylpyridin-3-yl)ethanone, 4-bromophenyl-methyl sulfone | Pd(acac)₂, Xantphos, K₃PO₄ | α-Aryl-ketone | google.com |
Oxidation to N-oxides
The pyridine nitrogen in this compound and its analogues can be selectively oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions and is a key step in the synthesis of various bioactive molecules. mdpi.com Pyridine N-oxides are often more reactive as both nucleophiles and electrophiles compared to the parent pyridines. mdpi.com
The synthesis of 6-methylpyridin-2-amine 1-oxide can be achieved through several methods. evitachem.com One approach involves the regioselective oxyfunctionalization using whole cells of Burkholderia sp. MAK1, which presents an environmentally friendly route. evitachem.com
Chemical oxidation methods are also widely used. A significant challenge in oxidizing pyridine rings in the presence of other oxidizable functional groups, such as aliphatic amines, is achieving selectivity. A strategy to overcome this involves the in situ protonation of the more basic aliphatic amine with a Brønsted acid. nih.gov This protection allows for the selective N-oxidation of the less basic heteroaromatic nitrogen using an oxidant, often in the presence of an iminium salt organocatalyst. nih.gov This method has been successfully applied to the late-stage functionalization of complex molecules, mimicking metabolic pathways. nih.gov Various oxidizing agents can be employed, including hydrogen peroxide or potassium permanganate. The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity. organic-chemistry.org
Reduction to corresponding amine derivatives
Reduction reactions are essential for converting functional groups on the pyridine ring or its substituents into amines. A common strategy involves the reduction of a nitro group. For example, 2-nitro-6-methylpyridine can be converted to 2-amino-6-methylpyridine via catalytic hydrogenation using palladium or platinum catalysts. evitachem.com This method is also applicable to the reduction of a nitro group on an N-oxide derivative. evitachem.com
Another important transformation is the reduction of an imine or a Schiff base, formed from the condensation of an amine with an aldehyde or ketone. These can be reduced to the corresponding secondary or tertiary amines using reducing agents like sodium cyanoborohydride (NaCNBH₃) or through catalytic hydrogenation (H₂/Pd-C).
Pyridine N-oxides themselves can serve as precursors to 2-aminopyridines through Reissert-Henze-type reactions. nih.gov This process involves the reaction of a pyridine N-oxide with an isocyanide in the presence of a trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) activator, followed by the in situ deprotection of an N-formylaminopyridine intermediate to yield the desired 2-aminopyridine (B139424). nih.gov
Purification Techniques in the Synthesis of this compound and its Derivatives
Ensuring the purity of this compound and its derivatives is critical for their use in further synthetic steps or biological applications. Common impurities include water, starting materials, and by-products from the reaction. lookchem.com A combination of distillation, recrystallization, and chromatography is typically employed.
Distillation and recrystallization
Distillation is a primary method for purifying liquid pyridine derivatives. Since pyridine and its analogues are often hygroscopic, they must be dried before or during distillation. lookchem.comresearchgate.net Common drying agents include solid potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), calcium oxide (CaO), barium oxide (BaO), or calcium hydride (CaH₂). lookchem.comresearchgate.net Fractional distillation is then used to separate the desired compound from substances with different boiling points. lookchem.com For high-boiling point compounds, distillation under reduced pressure (vacuum distillation) can be employed to lower the boiling point and prevent decomposition. researchgate.net
Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. researchgate.net A patent for an Etoricoxib intermediate describes a purification process where the crude product is dissolved in N,N'-dimethylformamide at an elevated temperature, and then crystallization is induced by cooling the solution. google.com The resulting solid is then filtered and washed with a solvent like acetone. google.com Another method involves dissolving the crude product in a solvent like dichloromethane (B109758) and performing acid-base extractions before neutralizing the aqueous phase to precipitate the purified product. google.com
| Purification Technique | Target Compound State | General Procedure | Common Reagents/Solvents | Ref |
| Fractional Distillation | Liquid | Drying the crude product followed by heating to separate components based on boiling point. Can be done under vacuum. | Drying agents: KOH, CaH₂. | lookchem.comresearchgate.netreddit.com |
| Recrystallization | Solid | Dissolving the crude solid in a hot solvent and allowing it to cool, leading to the formation of pure crystals. | Solvents: Acetone/water, N,N'-dimethylformamide, Methanol, Dichloromethane. | google.comresearchgate.netgoogle.com |
Column chromatography
Column chromatography is a versatile and widely used technique for the purification of pyridine derivatives, suitable for separating complex mixtures. column-chromatography.comrsc.org The choice of the stationary phase and the mobile phase (eluent) is critical for achieving good separation.
Silica (B1680970) gel is the most common stationary phase used for the column chromatography of pyridine-based compounds. rsc.org The polarity of the eluent is carefully chosen to ensure that the different components of the mixture travel through the column at different rates. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often used to elute the separated compounds. For example, a mixture of ethyl acetate and cyclohexane (B81311) or hexanes is a common eluent system. google.comrsc.org
For certain applications, other stationary phases like Florisil may be used. nih.gov The progress of the separation is often monitored by thin-layer chromatography (TLC). rsc.org Despite its effectiveness, column chromatography of pyridine-based compounds can sometimes be challenging due to interactions between the basic nitrogen of the pyridine ring and the acidic silica gel, which can lead to peak tailing and poor separation. reddit.com However, with careful optimization of conditions, it remains an indispensable purification tool. column-chromatography.comnih.gov
Considerations for Industrial Scale Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates a thorough evaluation of various factors to ensure the process is efficient, cost-effective, safe, and environmentally sustainable. While specific industrial processes for this compound are not extensively detailed in public literature, the challenges and solutions can be effectively illustrated by examining the large-scale synthesis of structurally similar compounds, such as key intermediates for the COX-2 inhibitor Etoricoxib. The synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, for instance, shares many synthetic features and provides valuable insights into industrial considerations.
Catalyst and Reagent Optimization:
The choice of catalyst and reagents is paramount in industrial synthesis, directly impacting cost, efficiency, and waste generation. For coupling reactions often employed in synthesizing these types of compounds, palladium-based catalysts are common. Process development focuses on minimizing catalyst loading without compromising yield and reaction time.
Patents for related compounds highlight the use of palladium acetate (Pd(OAc)₂) or palladium(II) acetylacetonate (B107027) (Pd(acac)₂) with phosphine ligands like 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). rsc.orggoogle.comgoogle.com The amount of catalyst is typically kept low, often between 0.05% and 2% molar equivalent relative to the limiting reactant, to minimize costs associated with the precious metal. google.com The selection of the base, such as potassium phosphate (B84403) (K₃PO₄) or potassium tert-butoxide (t-BuOK), and its quantity are also optimized for large-scale operations. rsc.orggoogle.com
| Parameter | Laboratory Scale | Industrial Scale Consideration | Source |
| Catalyst | Palladium(II) acetylacetonate, Palladium(II) acetate | Minimize loading (e.g., 0.15 mol %), select cost-effective and robust ligands (e.g., Xantphos). | google.comgoogle.com |
| Solvent | Anhydrous Toluene, N,N-Dimethylformamide (NMP), Dichloromethane | Use of recoverable, low-toxicity solvents; optimizing solvent volume (e.g., 1.2-7 volumes). | google.comgoogle.comgoogle.com |
| Base | Potassium Phosphate, Potassium tert-Butoxide | Cost, ease of handling, and removal after reaction. | rsc.orggoogle.com |
| Temperature | 60-120 °C | Precise temperature control to minimize side reactions and ensure consistent product quality. | rsc.orggoogle.comgoogle.com |
| Purification | Silica Gel Chromatography | Crystallization, extraction, and filtration to handle large volumes efficiently. | rsc.orggoogle.comgoogle.com |
Reaction Conditions and Process Control:
Maintaining optimal reaction conditions is crucial for maximizing yield and purity on an industrial scale. This involves precise control over temperature, pressure, and reaction time. For example, in the synthesis of a key etoricoxib intermediate, the coupling reaction is conducted at elevated temperatures, such as 85°C for 20 hours, under a nitrogen atmosphere to prevent degradation of the catalyst and reactants. google.com
The choice of solvent is another critical factor. While solvents like N,N-dimethylformamide (DMF) might be effective, their high boiling points and potential toxicity can complicate removal and waste disposal. google.comgoogle.com Therefore, process optimization often involves exploring alternative solvents or using minimum necessary volumes.
Purification and Isolation:
Purification methods must be scalable and efficient. Laboratory-based techniques like column chromatography are generally not feasible for large-scale production. rsc.org Industrial processes rely on methods such as:
Extraction: Utilizing immiscible solvents to separate the product from impurities. Processes often involve multiple extractions with acidic or basic aqueous solutions to remove unreacted starting materials and by-products. google.comgoogle.com
Crystallization: This is a preferred method for obtaining high-purity final products. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling to induce crystallization. google.comgoogle.com For instance, an intermediate can be purified by dissolving it in N,N'-dimethylformamide at 120°C, followed by cooling, filtration, and washing with a solvent like acetone. google.com
Filtration and Washing: Solids are collected by filtration and washed with appropriate solvents to remove residual impurities. google.com
A documented purification process for a related ketone involves dissolving the crude product in a mixture of dichloromethane and hydrochloric acid, followed by phase separation, neutralization of the aqueous phase to precipitate the product, and subsequent filtration and washing. google.comgoogle.com
Economic and Environmental Factors:
Coordination Chemistry and Ligand Properties of 1 6 Methylpyridin 2 Yl Ethanamine
Role of 1-(6-Methylpyridin-2-yl)ethanamine as a Ligand in Metal Complexes
This compound functions as an effective ligand, a molecule that binds to a central metal atom to form a coordination complex. Its ability to donate a pair of electrons to the metal ion facilitates the formation of these stable structures. The specific nature of this interaction is dictated by the electronic and steric properties of the ligand.
The compound typically exhibits a bidentate coordination mode, meaning it binds to the metal ion through two donor atoms. In the case of this compound, these donor atoms are the nitrogen of the pyridine (B92270) ring and the nitrogen of the ethanamine side chain. This chelation results in the formation of a stable five-membered ring with the metal center, a favored configuration in coordination chemistry.
Research has demonstrated the ability of this compound and its derivatives to coordinate with a variety of metal ions. These include, but are not limited to, Copper(I), Iron(II), Zinc(II), Palladium(II), and Manganese(II). The resulting complexes exhibit diverse geometries and electronic properties, which are dependent on the nature of the metal ion and the ligand itself.
| Metal Ion | Resulting Complex Type |
| Copper(I) | Forms complexes that can be investigated for their catalytic and biological activities. |
| Iron(II) | Creates coordination complexes with potential applications in catalysis and materials science. |
| Zinc(II) | Forms stable complexes, often studied for their structural and spectroscopic properties. |
| Palladium(II) | Leads to the formation of square planar complexes, which are of interest in catalysis. |
| Manganese(II) | Can form various complexes, including dinuclear structures, with applications in catalysis. osti.gov |
Spectroscopic Characterization of Metal-Ligand Complexes Involving this compound Derivatives
The characterization of metal complexes involving this compound derivatives relies heavily on spectroscopic techniques to determine their structure, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these metal complexes in solution. researchgate.net By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, researchers can gain insights into the coordination environment of the ligand around the metal ion. researchgate.net Changes in the NMR spectrum upon complexation provide direct evidence of ligand binding and can be used to study the kinetics and mechanisms of ligand exchange reactions.
Infrared (IR) spectroscopy for functional group identification
Infrared (IR) spectroscopy is a fundamental tool for characterizing coordination compounds of this compound. numberanalytics.com By analyzing the vibrational frequencies of the molecule, specific functional groups can be identified, and changes upon coordination to a metal ion can be observed.
Key IR spectral features for complexes of this compound and its derivatives include:
N-H Stretching Vibrations: The primary amine group (-NH2) of the ligand exhibits symmetric and asymmetric stretching vibrations, typically in the range of 3300-3400 cm⁻¹. Upon coordination to a metal center, these bands often shift to lower frequencies, indicating the formation of an M-N bond.
C=N and C=C Stretching Vibrations: The stretching vibrations of the pyridine ring (C=N and C=C bonds) are observed in the 1400-1600 cm⁻¹ region. Coordination to a metal ion can cause shifts in these bands, providing evidence of the pyridine nitrogen's involvement in bonding.
Metal-Ligand Vibrations: In the far-IR region (typically below 600 cm⁻¹), vibrations corresponding to the metal-nitrogen (M-N) bonds can be observed. These bands are direct evidence of coordination and their frequencies can provide insights into the strength of the M-N bond. For instance, an infrared spectral study of various metal complexes with 1,10-phenanthroline (B135089) and 2,2'-bipyridine, which are structurally related to the pyridine moiety of the target ligand, has shown that metal-nitrogen frequencies are sensitive to the coordination environment.
In studies of related iron(II) complexes with similar N-donor ligands, IR spectroscopy has been instrumental in confirming the coordination of the ligands and in identifying the presence of other coordinating species, such as counter-anions or solvent molecules. rsc.orgnih.gov
| Vibrational Mode | Typical Frequency Range (cm⁻¹) for Free Ligand | Expected Shift upon Coordination |
| N-H Stretch | 3300-3400 | Shift to lower frequency |
| C=N/C=C Stretch (pyridine) | 1400-1600 | Shift in frequency |
| M-N Stretch | < 600 | Appears upon complexation |
Table 1: Typical Infrared Vibrational Frequencies for this compound and its Metal Complexes.
UV-Vis spectroscopy for electronic transitions and intermediate identification
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of coordination compounds. libretexts.org It provides information about the d-d electronic transitions of the metal ion and charge-transfer transitions between the metal and the ligand. libretexts.org
For coordination compounds of this compound, particularly with transition metals like iron(II), the UV-Vis spectrum is characterized by:
Ligand-to-Metal Charge Transfer (LMCT) Bands: These are typically intense bands observed in the UV or high-energy visible region. They arise from the promotion of an electron from a ligand-based orbital to a metal-based d-orbital.
d-d Transitions: These transitions occur between the d-orbitals of the metal ion that are split by the ligand field. For octahedral iron(II) complexes, the key transition is from the t2g to the eg set of orbitals. The energy and intensity of these bands are sensitive to the ligand field strength and the spin state of the iron center. In high-spin (HS) Fe(II) complexes, these transitions are spin-forbidden and therefore weak, while in low-spin (LS) Fe(II) complexes, they are spin-allowed and more intense.
Intra-ligand Transitions: These transitions occur within the electronic levels of the ligand itself, often appearing as intense bands in the UV region. For example, π→π* transitions within the pyridine ring are common. researchgate.net
In the context of spin-crossover (SCO) compounds, UV-Vis spectroscopy is crucial for identifying the spin state of the metal ion at different temperatures. The d-d transitions will show significant changes in intensity and position as the complex switches between the HS and LS states. nih.gov For instance, the UV-Vis spectra of copper(II) Schiff base complexes, which also involve d-d transitions, show bands that are sensitive to the coordination geometry and the nature of substituents on the ligand. bch.ro
| Type of Transition | Typical Wavelength Range | Characteristics |
| Intra-ligand (π→π*) | < 300 nm | High intensity |
| Ligand-to-Metal Charge Transfer (LMCT) | 300-500 nm | High intensity |
| d-d Transitions (High-Spin Fe(II)) | Visible region | Weak intensity |
| d-d Transitions (Low-Spin Fe(II)) | Visible region | Moderate to high intensity |
Table 2: Typical Electronic Transitions for Coordination Compounds of this compound.
Mößbauer measurements for iron complexes
Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds. It provides detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus. osti.gov For iron complexes with this compound and its derivatives, Mössbauer spectroscopy is particularly valuable for characterizing spin-crossover behavior. nih.govrsc.org
The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). osti.gov
Isomer Shift (δ): This parameter is sensitive to the s-electron density at the iron nucleus and can distinguish between different oxidation states. For iron(II) complexes, high-spin (HS) states typically exhibit larger isomer shifts than low-spin (LS) states.
Quadrupole Splitting (ΔEQ): This parameter arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. It is sensitive to the symmetry of the coordination environment and the spin state of the iron ion. HS Fe(II) complexes generally show a large quadrupole splitting, while LS Fe(II) complexes have a smaller splitting.
In studies of spin-crossover iron(II) complexes with related ligands, Mössbauer spectroscopy has been used to quantify the fractions of HS and LS species at different temperatures. rsc.orgsemanticscholar.org The spectra often show a superposition of two doublets, one corresponding to the HS state and the other to the LS state, with their relative intensities changing with temperature.
| Spin State | Typical Isomer Shift (δ) (mm/s) | Typical Quadrupole Splitting (ΔEQ) (mm/s) |
| High-Spin Fe(II) | ~0.9 - 1.3 | > 2.0 |
| Low-Spin Fe(II) | ~0.2 - 0.5 | < 1.0 |
Table 3: Typical Mössbauer Parameters for Iron(II) Complexes. (Note: Isomer shifts are relative to metallic iron at room temperature).
SQUID measurements for magnetic properties
Superconducting Quantum Interference Device (SQUID) magnetometry is the primary technique for measuring the magnetic susceptibility of coordination compounds as a function of temperature. researchgate.net This data is essential for understanding the magnetic behavior of complexes, especially for identifying and characterizing spin-crossover phenomena.
The magnetic properties of a coordination compound are determined by the number of unpaired electrons on the metal ion. For an iron(II) complex (d⁶ configuration):
High-Spin (HS) State (S=2): There are four unpaired electrons, leading to strong paramagnetism. The expected spin-only magnetic moment (μeff) is approximately 4.9 μB.
Low-Spin (LS) State (S=0): There are no unpaired electrons, resulting in diamagnetism. The magnetic moment is close to 0 μB.
By measuring the magnetic susceptibility (χ) as a function of temperature (T), a plot of χT versus T can be generated. For a spin-crossover complex, this plot will show a transition from a high χT value at high temperatures (corresponding to the HS state) to a low χT value at low temperatures (corresponding to the LS state). The temperature at which 50% of the complex is in the HS state and 50% is in the LS state is known as the transition temperature (T½).
SQUID measurements on iron(II) complexes with ligands similar to this compound have revealed a variety of spin transition behaviors, including abrupt, gradual, and incomplete transitions, sometimes with hysteresis. researchgate.net
Magnetic Properties of Coordination Compounds with this compound Derivatives
The magnetic properties of coordination compounds containing derivatives of this compound are dominated by the electronic configuration of the central metal ion and the influence of the ligand field. researchgate.net In particular, iron(II) complexes of these ligands are known to exhibit interesting magnetic phenomena, most notably spin-crossover.
Spin-crossover phenomena in iron(II) complexes
Spin-crossover (SCO) is a phenomenon where a metal complex can switch between a high-spin (HS) and a low-spin (LS) electronic configuration in response to an external stimulus such as temperature, pressure, or light. researchgate.netnih.gov Iron(II) complexes with N-donor ligands are prime candidates for exhibiting SCO because the energy difference between the HS and LS states is often comparable to thermal energy. nih.gov
The ligand this compound and its derivatives play a crucial role in tuning the SCO properties of iron(II) complexes. The steric hindrance from the methyl group on the pyridine ring can influence the Fe-N bond lengths and angles, thereby affecting the ligand field strength and the stability of the HS versus the LS state.
Research on iron(II) complexes with related ligands, such as 2,6-bis(1H-imidazol-2-yl)pyridine, has shown that the nature of the ligand, as well as the counter-anions and solvent molecules in the crystal lattice, can significantly impact the SCO behavior. rsc.orgnih.govresearchgate.net These factors can alter the transition temperature, the abruptness of the transition, and whether or not hysteresis is observed. The study of these complexes often reveals a rich interplay between molecular structure and magnetic function. semanticscholar.orgnih.gov
Reactivity and Reaction Mechanisms of 1 6 Methylpyridin 2 Yl Ethanamine and Its Derivatives
General Chemical Reactivity Profile
The general reactivity profile encompasses reactions at the nucleophilic primary amine and transformations involving the pyridine (B92270) ring system.
The primary amine group of 1-(6-methylpyridin-2-yl)ethanamine is nucleophilic and readily undergoes substitution reactions, most notably N-alkylation. This allows for the straightforward synthesis of secondary and tertiary amine derivatives. For instance, derivatives can be formed by reacting the primary amine with alkyl halides.
Furthermore, the pyridine nitrogen itself can undergo alkylation, a reaction that is influenced by the reagent and the steric environment of the ligand. Studies on related 2,6-bis(α-iminoalkyl)pyridine systems show that reaction with organometallic reagents like methyl lithium (MeLi) can lead to N-methylation of the pyridine ring. nih.gov However, this N-alkylation can be a reversible process, sometimes leading to rearrangement or deprotonation at other sites, depending on the thermodynamic stability of the products. nih.gov For example, with certain magnesium and zinc alkyl reagents, N-alkylation is the exclusive outcome, though subsequent migration of the alkyl group to an adjacent carbon on the pyridine ring can occur. nih.gov These substitution reactions are fundamental in modifying the structure of the ligand to fine-tune its steric and electronic properties for applications in catalysis.
The amine group in this compound and its derivatives is susceptible to oxidation. Copper-catalyzed aerobic oxidation provides an efficient method for the oxidative dehydrogenation of primary amines to the corresponding nitriles, using molecular oxygen as a green oxidant. nih.govacs.org This transformation is often facilitated by a ligand, such as 4-(N,N-dimethylamino)pyridine (DMAP), which can accelerate the reaction rate and enhance catalyst stability. nih.govacs.org
In biological systems and biomimetic models, the oxidation of amines is a critical process. Metabolic N-dealkylation, catalyzed by enzymes like cytochrome P450, proceeds through the oxidation of the carbon atom alpha to the nitrogen. encyclopedia.pub This forms an unstable hydroxylated intermediate that spontaneously breaks down to a dealkylated amine and an aldehyde or ketone. encyclopedia.pub A similar oxidative transformation occurs in synthetic systems, particularly in the context of metal-catalyzed reactions, which are explored in more detail in Section 4.2.
While this compound is often synthesized via the reduction of a precursor, such as the asymmetric reductive amination of 2-acetyl-6-substituted pyridines acs.org, the compound itself can undergo further reduction. The aromatic pyridine ring is susceptible to catalytic hydrogenation. This reaction typically requires a metal catalyst, such as palladium on charcoal (Pd/C), platinum-based catalysts, or rhodium complexes, to add hydrogen across the double bonds of the aromatic ring. Such a transformation would convert the pyridine moiety into a piperidine (B6355638) ring, significantly altering the compound's geometry and electronic properties. The specific conditions (catalyst, pressure, temperature) determine the efficiency and selectivity of the ring reduction.
Derivatives of this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecules. Palladium-catalyzed reactions are particularly prominent. For example, intramolecular C–H arylation has been demonstrated with amide derivatives of 6-methylpicoline, where a palladium catalyst facilitates the formation of a new carbon-carbon bond to create fused heterocyclic systems. beilstein-journals.org The choice of phosphine (B1218219) ligand is often crucial for achieving high yields in these transformations. beilstein-journals.org
In other examples, related dihydropyrimidine (B8664642) structures bearing a methylthio group can undergo palladium-catalyzed and copper-mediated cross-coupling reactions with aryl tributylstannanes to form 2-aryl-substituted products. nih.gov The reactivity in these systems can be enhanced by introducing a Boc protecting group on a ring nitrogen, which increases the electrophilicity of the heterocyclic core. nih.gov These examples highlight the potential for using coupling strategies to elaborate the structure of this compound derivatives.
Mechanistic Investigations in Catalytic Applications
The ability of this compound and its derivatives to act as chelating ligands for transition metals has spurred detailed mechanistic investigations, particularly in the field of oxidation catalysis.
Derivatives of this compound, especially those with additional coordinating groups, serve as important ligands in the study of copper(I)-dioxygen (Cu(I)/O₂) chemistry. These studies provide fundamental insights into the mechanisms of biological oxygen transport and enzymatic oxidation reactions.
When a copper(I) complex formed with a pyridylamine ligand reacts with dioxygen, a series of highly reactive copper-dioxygen species can be formed. The specific intermediate depends on the ligand structure and reaction conditions. Research on copper(I) complexes with N,N-bis(6-methylpyridin-2-ylmethyl)amine ligands shows that oxygenation at low temperatures yields a (μ-η²:η²-peroxo)dicopper(II) complex. The presence of the methyl group on the pyridine ring enhances the electron-donating ability of the ligand compared to unsubstituted analogues. This increased electron density at the copper center accelerates the reaction with O₂.
Table 1: Influence of Ligand Structure on Copper(I) Complex Reactivity This table summarizes findings on how modifications to pyridylamine ligands, including derivatives related to this compound, affect the properties and reactivity of their copper(I) complexes.
| Ligand Type | Key Structural Feature | Effect on Redox Potential (E₁/₂) | Effect on O₂ Reaction Rate | Resulting Cu₂/O₂ Intermediate | Reference |
|---|---|---|---|---|---|
| L1 (N,N-bis[2-(pyridin-2-yl)ethyl]amine) | Ethylene (B1197577) linker | Higher (less e⁻ donating) | Slower | (μ-η²:η²-peroxo)dicopper(II) | beilstein-journals.org |
| L2 (N,N-bis(6-methylpyridin-2-ylmethyl)amine) | 6-Methyl group on pyridine | Intermediate | Faster than L1 | (μ-η²:η²-peroxo)dicopper(II) with some bis(μ-oxo)dicopper(III) | beilstein-journals.org |
| L3 (N,N-bis(pyridin-2-ylmethyl)amine) | Unsubstituted pyridylmethyl | Lower (more e⁻ donating) | Fastest | Mainly bis(μ-oxo)dicopper(III) | beilstein-journals.org |
Rate-determining steps in catalytic cycles
The efficiency of a catalytic cycle is often governed by its slowest step, known as the rate-determining step (RDS). Identifying the RDS is fundamental for optimizing catalyst performance. While direct studies on catalytic cycles involving this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from structurally related pyridine-containing ligands, particularly in the context of transition metal catalysis.
In catalytic reactions such as the [2+2] cycloaddition and hydrovinylation reactions catalyzed by CS-symmetric pyridine(diimine) (PDI) iron methyl complexes, which bear resemblance to potential complexes of this compound, the rate-determining step has been identified. For the hydrovinylation of butadiene, deuterium (B1214612) labeling experiments support that β-hydride elimination is the rate-determining step. nih.gov This is a common RDS in many catalytic processes involving organometallic intermediates.
Further studies on pyridine(diimine) iron diene complexes in cross-[2+2]-cycloaddition reactions of ethylene and butadiene suggest that an intramolecular event is rate-determining. nih.gov Specifically, the isomerization of the catalyst resting-state metallacycle to a coordinatively unsaturated species is hypothesized to be the slow step that precedes the final carbon-carbon bond formation. nih.gov
In the context of base-catalyzed hydrolysis of iron(II) complexes with pyridyl-quinolyl Schiff base ligands, a different type of rate-determining step is observed. The proposed mechanism involves the protonation of a metastable intermediate species in the rate-determining step. researchgate.net
The nature of the rate-determining step can also be influenced by the electronic properties of the ligand. For instance, in some iridium-catalyzed reactions, a switch in the rate-determining step is observed depending on whether the pyridine ligand bears an electron-donating or electron-withdrawing substituent.
These examples from related systems suggest that for a hypothetical catalytic cycle involving a metal complex of this compound, the rate-determining step could be one of several possibilities, including but not limited to:
Ligand dissociation or association: The rate at which the substrate binds to the metal center or the product is released.
Reductive elimination or oxidative addition: The steps involving changes in the oxidation state of the metal center.
Migratory insertion: The insertion of one ligand into a metal-ligand bond.
β-hydride elimination: A common decomposition pathway that can also be a productive step in certain catalytic cycles.
Table 1: Potential Rate-Determining Steps in Catalytic Cycles of Related Pyridine-Based Ligand Complexes
| Catalytic Reaction | Catalyst Type | Proposed Rate-Determining Step | Reference |
| Butadiene Hydrovinylation | CS-symmetric Pyridine(diimine) Iron Methyl Complex | β-Hydride Elimination | nih.gov |
| Ethylene/Butadiene [2+2] Cycloaddition | Pyridine(diimine) Iron Diene Complex | Isomerization of Metallacycle | nih.gov |
| Base Hydrolysis | Iron(II) Pyridyl-Quinolyl Schiff Base Complex | Protonation of Intermediate | researchgate.net |
Electron transfer mechanisms in bio-relevant catalysis
The design of catalysts inspired by biological systems is a burgeoning field of research. In many metalloenzymes, electron transfer processes are fundamental to their catalytic function. These enzymes often feature metal centers in close proximity to redox-active organic cofactors, which facilitate multi-electron transformations. rsc.org The pyridine moiety within this compound and its derivatives can act as a redox-active ligand, participating in electron transfer events during catalysis.
While specific studies on the electron transfer mechanisms of this compound complexes in bio-relevant catalysis are limited, general principles can be applied. The positioning of redox-active ligands relative to the metal center is critical for efficient catalysis. rsc.org For instance, in cobalt complexes designed for hydrogen evolution, the location of a pyrazine (B50134) donor (a redox-active ligand) significantly impacts the overpotential required for the reaction. rsc.org
In the context of bio-inspired catalysis, a complex of this compound could participate in electron transfer in several ways:
Outer-sphere electron transfer: Electrons are transferred from a donor to an acceptor without the formation of a direct chemical bond.
Inner-sphere electron transfer: A bridging ligand connects the electron donor and acceptor, facilitating electron transfer. The pyridine-nitrogen or the amine group of the ligand could potentially act as a bridge.
Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT): Photoexcitation can induce the transfer of an electron from the ligand to the metal or vice versa, generating a charge-separated state that can drive catalysis.
The redox potential of the metal-ligand complex is a key parameter that governs the thermodynamics of electron transfer. The substituents on the pyridine ring and the amine group of this compound can modulate this redox potential, thereby tuning the catalytic activity.
Steric and Electronic Effects of Substituents on Reactivity
The reactivity of a metal complex is profoundly influenced by the steric and electronic properties of its ligands. In the case of this compound and its derivatives, substituents on the pyridine ring or the ethylamine (B1201723) side chain can be used to fine-tune the catalytic performance.
Electronic Effects:
Electron-donating groups (EDGs) , such as alkyl groups (like the existing methyl group at the 6-position) or alkoxy groups, increase the electron density on the pyridine ring and the nitrogen atom. This enhances the σ-donating ability of the ligand, leading to a more electron-rich metal center. An electron-rich metal center can be more effective in oxidative addition steps and can enhance back-bonding to π-acceptor ligands.
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density on the pyridine ring. This weakens the σ-donating ability of the ligand and makes the metal center more electron-deficient. A more electrophilic metal center may be more reactive towards nucleophilic attack.
Studies on other pyridine-based ligands have demonstrated these effects. For example, in the catalytic direct deoxygenative alkylation of alcohols, the electronic properties of the ligand on the iridium catalyst play a crucial role in its performance. acs.org Similarly, in Ru-based initiators for ring-opening metathesis polymerization (ROMP), the high σ-donor character of a benzylamine (B48309) ligand was found to enhance the reactivity of the complex. researchgate.net
Steric Effects:
The size and spatial arrangement of substituents near the metal center create steric hindrance, which can influence substrate binding, the stability of intermediates, and the selectivity of the reaction.
Bulky substituents on the pyridine ring, particularly at the positions flanking the coordinating nitrogen atom (e.g., the 6-position), can create a more crowded coordination sphere. This can favor the coordination of smaller substrates or lead to specific stereochemical outcomes. For instance, in Ni-catalyzed chain-walking reactions, sterically encumbered ligands favor the formation of five-membered nickelacycles, leading to β-selectivity. acs.org
The ethylamine side chain of this compound also contributes to the steric environment around the metal center. Modifications to this side chain, such as the introduction of bulkier groups on the amine nitrogen or the ethyl bridge, would significantly impact the accessibility of the catalytic site.
Research on the reactions of phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778) and N-methylaniline highlights the dramatic effect of steric hindrance. The rate of reaction is significantly reduced for the more sterically hindered N-methylaniline due to increased steric hindrance in both the formation of the intermediate and the subsequent proton transfer step. rsc.org
Table 2: Predicted Influence of Substituents on the Reactivity of this compound Metal Complexes
| Substituent Position | Type of Substituent | Predicted Electronic Effect on Metal Center | Predicted Steric Effect | Potential Impact on Reactivity |
| Pyridine Ring (e.g., 4-position) | Electron-Donating Group (EDG) | Increase electron density | Minimal | May enhance oxidative addition rates |
| Pyridine Ring (e.g., 4-position) | Electron-Withdrawing Group (EWG) | Decrease electron density | Minimal | May enhance reactivity towards nucleophiles |
| Pyridine Ring (e.g., 3 or 5-position) | Bulky Group | Minimal electronic effect | Moderate steric hindrance | Could influence substrate approach and selectivity |
| Ethylamine Side Chain | Bulky group on N-atom | Minimal direct electronic effect | Significant steric hindrance | May decrease reaction rates by blocking the catalytic site |
Applications in Catalysis
Catalytic Roles of 1-(6-Methylpyridin-2-yl)ethanamine and its Ligand Complexes
The unique structural features of this compound, combining a pyridine (B92270) ring with a chiral ethylamine (B1201723) side chain, make it a valuable ligand in transition metal catalysis. The nitrogen atoms of the pyridine and the amine group chelate to a metal atom, forming a stable five-membered ring that is fundamental to its catalytic activity.
In asymmetric catalysis, the primary goal is the synthesis of a single enantiomer of a chiral product. Chiral ligands are essential for inducing this selectivity. The 2-arylethylamine framework, to which this compound belongs, is a well-established motif in medicinal chemistry due to its ability to interact with the Central Nervous System. nih.gov Consequently, developing asymmetric syntheses for these compounds is of great interest. nih.gov
Transition metal-catalyzed direct asymmetric reductive amination (DARA) has emerged as a powerful method for producing chiral primary amines. A highly effective DARA of 2-acetyl-6-substituted pyridines has been developed using a ruthenium catalyst, Ru(OAc)₂{(S)-binap}, with ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source. nih.gov This method yields various chiral 1-(pyridin-2-yl)ethan-1-amines with excellent enantioselectivity (94.6% to >99.9% ee) and high conversion rates. nih.gov This specific reaction provides a direct route to enantiomerically pure compounds like this compound, which are valuable as both final products and as chiral building blocks or ligands for other catalytic processes. nih.gov
The methoxycarbonylation of olefins is an important industrial process for synthesizing esters, such as methyl propanoate, from simple alkenes, carbon monoxide, and methanol. Palladium complexes are often the catalysts of choice for this transformation. While studies may not use this compound directly, extensive research on structurally related P,N-donor pyridyl ligands provides significant insight into its potential catalytic role.
For instance, palladium(II) complexes bearing 2-(diphenylphosphinoamino)pyridine (Ph₂PNHpy) ligands have proven to be highly efficient catalysts for the methoxycarbonylation of styrene (B11656). researchgate.net These catalytic systems can achieve nearly complete chemoselectivity and high regioselectivity (up to 98%) for the branched isomer, methyl 2-phenylpropanoate, with high turnover frequencies. researchgate.netrsc.org The presence of both the pyridine fragment and the NH group in the ligand structure is critical for achieving high catalytic performance. researchgate.netrsc.org Replacing the phosphinoamino-pyridine with ligands lacking either of these components leads to a significant reduction in catalytic activity. researchgate.net
Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds to synthesize primary, secondary, and tertiary amines. google.com The process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
A key application involving this reaction is the direct asymmetric reductive amination (DARA) of ketones like 2-acetyl-6-methylpyridine. nih.gov In a one-pot procedure, the ketone reacts with an ammonia (B1221849) source under hydrogen pressure in the presence of a chiral ruthenium catalyst. nih.gov This reaction directly constructs the chiral amine this compound with high enantiomeric purity and yield, demonstrating a highly efficient and attractive route for its synthesis. nih.gov The success of this methodology highlights an important catalytic application centered on the formation of the title compound itself. nih.gov
Design and Development of Catalytic Systems Utilizing this compound Derived Ligands
The design of effective catalytic systems is a nuanced process where the ligand structure is tailored to optimize performance. By modifying the substituents on the pyridyl-ethylamine scaffold, researchers can fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing catalytic outcomes.
The structure of the ligand is paramount in dictating the efficacy of a catalyst. In the palladium-catalyzed methoxycarbonylation of olefins, the choice of the P,N-donor ligand has a profound impact on both reaction rate and selectivity.
Studies comparing different ligands for the methoxycarbonylation of styrene show that a complex with a 2-(diphenylphosphinoamino)pyridine (Ph₂PNHpy) ligand is significantly more active than related complexes with 2-[(diphenylphosphino)methyl]pyridine (Ph₂PCH₂py) or 2-(diphenylphosphino)quinoline (B12975536) (Ph₂Pqn) ligands. researchgate.netrsc.org This indicates that the specific electronic and steric environment created by the Ph₂PNHpy ligand is optimal for this transformation. The necessity of the pyridine ring and the NH linker is crucial for high activity. researchgate.net
Table 1: Influence of Ligand Structure on Palladium-Catalyzed Methoxycarbonylation of Styrene
| Ligand | Conversion (%) | Chemoselectivity (%) | Regioselectivity (branched) (%) |
| 2-(diphenylphosphinoamino)pyridine (Ph₂PNHpy) | >99 | >99 | 98 |
| 2-[(diphenylphosphino)methyl]pyridine (Ph₂PCH₂py) | 12 | >99 | 95 |
| 2-(diphenylphosphino)quinoline (Ph₂Pqn) | 18 | >99 | 91 |
Data sourced from Aguirre, P. et al. (2007). researchgate.netrsc.org
Similarly, in the asymmetric reductive amination of 2-acetylpyridines, the substituent on the pyridine ring influences the reaction's success. The Ru(OAc)₂{(S)-binap} catalytic system effectively converts a range of 2-acetyl-6-substituted pyridines, demonstrating the versatility of the method.
Table 2: Asymmetric Reductive Amination of Various 2-Acetyl-6-Substituted Pyridines
| 6-Substituent of Pyridine Ring | Conversion (%) | Enantiomeric Excess (ee, %) |
| -H | >99.9 | 99.2 |
| -CH₃ | >99.9 | 99.1 |
| -OCH₃ | 96.6 | 99.3 |
| -Cl | >99.9 | 98.7 |
| -Br | >99.9 | 98.6 |
Data sourced from Ohta, T. et al. (2021). nih.gov
Catalytic Promiscuity of Metal Complexes with Related Pyridyl-ethylamine Ligands
Catalytic promiscuity refers to the ability of a single catalyst to effectively promote multiple, distinct chemical transformations. Metal complexes with pyridylalkylamine ligands, a class that includes this compound, are known to be versatile platforms for a variety of catalytic reactions. nih.govgoogle.com
Palladium complexes with pyridylmethylamine (pma) ligands have demonstrated activity in several key organic reactions. For example, they have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important structural motifs in pharmaceuticals and materials science. google.com The steric and electronic properties of the pma ligand, particularly the degree of substitution on the amine nitrogen, were found to be crucial for achieving good selectivity in these couplings. nih.gov
Furthermore, these versatile palladium complexes have been used for the addition polymerization of norbornene and in formic acid dehydrogenation to produce hydrogen and carbon dioxide. researchgate.netgoogle.com The ability of the ligand to adapt its coordination mode (e.g., from bidentate to tridentate) can influence catalytic performance, enhancing either reaction rates or catalyst stability. researchgate.net This demonstrates that complexes derived from the pyridyl-ethylamine scaffold are not limited to a single application but can be adapted for a range of important catalytic processes, including cross-coupling, polymerization, and dehydrogenation reactions.
Biological Activities and Medicinal Chemistry Applications
General Biological Activity and Biomolecular Interactions
The principal biological significance of 1-(6-Methylpyridin-2-yl)ethanamine lies in its activity as a modulator of N-methyl-D-aspartate (NMDA) receptors. elifesciences.org These receptors are vital for synaptic plasticity, learning, and memory. nih.govwikipedia.org Dysfunction of NMDA receptors, particularly hypofunction, is implicated in a variety of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and age-related cognitive decline. nih.govresearchgate.net This has spurred the development of compounds that can modulate NMDA receptor activity as potential therapeutic agents. nih.gov
The primary molecular target for this compound and its related analogs is the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptor. elifesciences.orgnih.gov NMDA receptors are complex tetrameric structures composed of different subunits (typically two GluN1 and two GluN2 subunits) that form a ligand-gated ion channel. nih.govwikipedia.org These receptors are activated by the binding of glutamate and a co-agonist, either glycine (B1666218) or D-serine. wikipedia.org
Studies have identified a series of compounds, including derivatives of this compound, that act as allosteric modulators. elifesciences.org This means they bind to a site on the receptor that is distinct from the agonist binding site, thereby altering the receptor's response to glutamate and glycine. elifesciences.orgwikipedia.org The pyridine (B92270) moiety within the compound's structure is crucial for its ability to engage in interactions like hydrogen bonding or π-π stacking, which can influence its binding to molecular targets.
Compounds based on the this compound scaffold can act as both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) of NMDA receptors. elifesciences.org A fascinating aspect of this chemical series is that minor structural modifications, such as the addition of methyl groups, can interconvert the compound from a PAM to a NAM. elifesciences.org These modulators exhibit use-dependency, meaning they require the binding of the primary agonists (glutamate and glycine) before they can act with high potency. elifesciences.org This property may allow for more nuanced therapeutic effects, potentially enhancing NMDA receptor function where it is deficient without causing over-activation. elifesciences.orgnih.gov
By modulating NMDA receptors, this compound and its analogs directly influence the glutamatergic system, the main excitatory neurotransmitter system in the brain. elifesciences.orgnih.gov The activation of NMDA receptors leads to an influx of Ca²⁺ ions, which acts as a critical second messenger in various signaling pathways that underpin synaptic plasticity. nih.govwikipedia.org Enhancing the function of NMDA receptors through positive allosteric modulation could therefore rectify deficits in glutamatergic neurotransmission associated with certain neurological conditions. nih.govnih.gov This modulation is seen as a promising therapeutic strategy for conditions linked to NMDA receptor hypofunction. nih.gov
Positive allosteric modulators (PAMs) of NMDA receptors represent a significant area of research for treating complex neurological diseases. elifesciences.orgnih.gov Unlike direct agonists, PAMs enhance the receptor's response to its natural ligands, which may offer a more controlled therapeutic effect and a better side-effect profile. elifesciences.orgnih.gov A series of compounds structurally related to this compound have been identified as PAMs. elifesciences.org These molecules can augment the potency of the agonists and are use-dependent. elifesciences.org Research suggests that such modulators could be particularly effective in treating disorders arising from loss-of-function genetic variants in the GRIN genes that encode NMDA receptor subunits. nih.gov The development of NMDAR PAMs has grown significantly, with high-throughput screening of large chemical libraries identifying multiple novel chemical series with potent activity. researchgate.net
| Modulator Type | Molecular Target | Mechanism of Action | Potential Therapeutic Application |
|---|---|---|---|
| Positive Allosteric Modulator (PAM) | NMDA Receptor | Enhances the receptor's response to agonists (glutamate/glycine) by binding to an allosteric site. elifesciences.orgnih.gov | Neurological disorders with NMDA receptor hypofunction (e.g., schizophrenia, cognitive decline). nih.govnih.gov |
| Negative Allosteric Modulator (NAM) | NMDA Receptor | Reduces the receptor's response to agonists, often with submaximal inhibition. elifesciences.org | Probing the role of extrasynaptic NMDA receptors. elifesciences.org |
Role as Intermediates in Pharmaceutical Synthesis
Pyridine-containing compounds are fundamental building blocks in medicinal chemistry due to their presence in numerous biologically active molecules and their versatile chemical reactivity.
While specific examples detailing the use of this compound as a direct intermediate in the synthesis of a marketed drug are not prominent, its structural motif is highly relevant. Closely related compounds, such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, are crucial intermediates in the synthesis of pharmaceuticals. google.comgoogle.com For instance, this particular ethanone (B97240) derivative is a key building block for Etoricoxib (B1671761), a selective COX-2 inhibitor used as an anti-inflammatory agent. google.comgoogle.com The synthesis processes for these intermediates are well-documented, often involving metal-catalyzed cross-coupling reactions. chemicalbook.commdpi.com The chemical properties of the methyl-pyridine core make it a versatile scaffold for creating libraries of compounds to test against various biological targets, including those in neurological pathways. mdpi.com
Specific Pharmacological Applications of Derivatives
Derivatives of this compound have been investigated for their potential as kinase inhibitors, a significant area in drug discovery, particularly for cancer and fibrosis. The transforming growth factor-β (TGF-β) signaling pathway is crucial in various cellular processes, and its dysregulation is implicated in diseases like cancer. The TGF-β type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5), is a key mediator in this pathway.
In an effort to optimize a clinical candidate, a series of imidazole (B134444) derivatives featuring a 6-methylpyridin-2-yl moiety were synthesized and evaluated for their inhibitory activity against ALK5. Specifically, compounds incorporating a 5-(fluoro-substituted-6-methylpyridin-2-yl) group attached to a 4-( cuestionesdefisioterapia.comresearchgate.netnih.govtriazolo[1,5-a]pyridin-6-yl)imidazole core were developed. These compounds showed potent inhibition of ALK5. For instance, the 5-(5-fluoro-substituted-6-methylpyridin-2-yl) derivatives demonstrated significant potency, with IC50 values ranging from 7.68 to 13.70 nM against ALK5. researchgate.net One of the most potent compounds in this series, 19j , exhibited an IC50 value of 7.68 nM in a kinase assay and achieved 82% inhibition in a luciferase reporter assay at a concentration of 100 nM. researchgate.net This line of research highlights the utility of the 6-methylpyridin-2-yl scaffold in designing potent and selective ALK5 inhibitors. researchgate.netnih.gov
Table 1: ALK5 Inhibitory Activity of Selected Triazole Derivatives
| Compound | Substitution on Pyridine Ring | ALK5 IC50 (nM) |
| 19h-l (general) | 5-Fluoro | 7.68 - 13.70 |
| 19j | 5-Fluoro | 7.68 |
This table is based on data from reference researchgate.net.
Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), are key mediators of the inflammatory response. nih.govnih.govresearchgate.net Their overproduction is associated with a wide range of inflammatory diseases. While direct studies linking this compound-derived indoles to cytokine modulation are not extensively documented in the searched literature, research on related indole (B1671886) structures demonstrates their significant potential as anti-inflammatory agents through the regulation of these cytokines.
For example, a study focused on designing and synthesizing novel indole-2-one and 7-aza-2-oxindole derivatives based on the structure of Tenidap, an anti-inflammatory agent. The anti-inflammatory activity of these new compounds was assessed by measuring their ability to inhibit the release of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells. openmedicinalchemistryjournal.com Several of the synthesized derivatives were effective at inhibiting cytokine production. openmedicinalchemistryjournal.com Notably, compounds 7i and 8e from this study not only inhibited the expression of TNF-α and IL-6 but also other inflammatory mediators like COX-2 and iNOS in the macrophages. openmedicinalchemistryjournal.com Another study synthesized a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives and found that most of them effectively inhibited the LPS-induced production of IL-6 and TNF-α in RAW264.7 cells. nih.gov These findings underscore the therapeutic potential of the indole scaffold, a core structure in many bioactive compounds, in modulating inflammatory pathways by controlling the production of key cytokines like IL-6. nih.govnih.govopenmedicinalchemistryjournal.com
Neuronal nitric oxide synthase (nNOS) is an enzyme responsible for producing nitric oxide (NO), a critical signaling molecule in the nervous system. Overproduction of NO by nNOS is linked to various neurological disorders, making the development of selective nNOS inhibitors a key therapeutic strategy. Derivatives based on a 2-aminopyridine (B139424) scaffold, which is structurally related to this compound, have been a major focus of this research. cuestionesdefisioterapia.comnih.govnih.gov
A series of nNOS inhibitors were developed using a cis-3,4-pyrrolidine scaffold, incorporating trans-cyclopropyl and methyl groups. cuestionesdefisioterapia.comnih.gov The research found that the introduction of a rigid, electron-withdrawing cyclopropyl (B3062369) ring led to a decrease in the basicity of the nearby amino group. This modification resulted in a general decrease in inhibitory activity compared to the parent compound. nih.gov Despite this, several of the synthesized inhibitors displayed potent, double-digit nanomolar inhibition and high selectivity for nNOS in enzymatic assays. nih.gov Further optimization of the 2-aminopyridine scaffold led to the discovery of highly potent and permeable human nNOS inhibitors. One such promising inhibitor, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride , demonstrated excellent potency with a Ki value of 48 nM for human nNOS. It also showed high selectivity over other NOS isoforms (388-fold over eNOS and 135-fold over iNOS). nih.gov
Table 2: nNOS Inhibitory Activity of a Selected 2-Aminopyridine Derivative
| Compound | Target | K | Selectivity (vs. eNOS) | Selectivity (vs. iNOS) |
| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride | Human nNOS | 48 | 388-fold | 135-fold |
This table is based on data from reference nih.gov.
The 6-methylpyridin-2-yl structural motif is a valuable component in the development of therapeutic agents for central nervous system (CNS) disorders. The metabotropic glutamate receptor subtype 5 (mGluR5) has been identified as a target for treating conditions such as anxiety, depression, and addiction. openmedicinalchemistryjournal.com
Researchers have explored derivatives of the potent mGluR5 antagonist 2-methyl-6-(phenylethynyl)pyridine (MPEP) to discover novel and structurally diverse compounds. In this context, a series of N-(6-methylpyridin-yl)-substituted aryl amides were synthesized, replacing the alkyne bond of MPEP with an amide group. openmedicinalchemistryjournal.com While many structural changes to this amide template were not well-tolerated, a few potent amide-based antagonists were identified, such as compounds 55 and 56 . openmedicinalchemistryjournal.com In parallel, further exploration of alkyne-based ligands related to MPEP also yielded several novel compounds with comparable or improved affinities for mGluR5. openmedicinalchemistryjournal.com This research demonstrates that the N-(6-methylpyridin-yl) scaffold is a viable foundation for creating selective mGluR5 antagonists, which are promising candidates for in vivo studies investigating the role of this receptor in CNS disorders. openmedicinalchemistryjournal.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For derivatives containing a pyridine ring, the nature, number, and position of substituents can dramatically alter their pharmacological properties.
General SAR studies on pyridine derivatives have revealed several key trends. The presence and positioning of electron-donating groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups often enhance biological activity, such as antiproliferative effects. Conversely, the introduction of halogen atoms or other bulky groups can sometimes lead to lower activity.
More specific studies on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ^6^,1-benzothiazine-3-carboxamides showed that the position of a methyl group on the pyridine nucleus significantly influences its anti-inflammatory and analgesic effects. For instance, a methyl group at position 5 of the pyridine ring was found to increase anti-inflammatory activity by approximately 20% compared to the unsubstituted analogue. In the context of nNOS inhibitors based on the 2-aminopyridine scaffold, SAR studies have emphasized that the 2-aminopyridine ring itself is crucial for key interactions within the enzyme's active site, specifically with glutamate residues. nih.gov The nature of the substituent at the 6-position of the pyridine ring, as well as the properties of the side chain, are critical for modulating potency and selectivity. nih.gov These studies collectively show that strategic substitution on the pyridine ring is a powerful tool for fine-tuning the biological and chemical properties of these derivatives.
Table 3: Summary of Pyridine Ring Substitution Effects on Biological Activity
| Substituent Type | General Effect on Activity | Specific Example/Context | Reference |
| -OMe, -OH, -NH2 | Often enhances activity | Increased antiproliferative activity | |
| Halogens, Bulky Groups | Often decreases activity | Lower antiproliferative activity | |
| Methyl Group | Position-dependent effects | Position 5 increases anti-inflammatory activity in N-pyridylamides | |
| 2-Amino Group | Crucial for binding | Essential for interaction with active site in nNOS inhibitors | nih.gov |
Effect of stereochemistry on receptor binding
The stereochemistry of a chiral molecule, such as this compound, which possesses a stereocenter at the carbon atom bearing the amino group, is a critical determinant of its interaction with biological receptors. Receptors themselves are chiral entities, composed of amino acids that are in the L-configuration. This inherent chirality of receptors leads to stereospecific recognition of ligands, meaning that the different enantiomers of a chiral drug can exhibit significantly different binding affinities and pharmacological effects.
While the specific receptor binding profile and the influence of stereochemistry for this compound are not extensively detailed in publicly available scientific literature, the principles of stereoselectivity in drug-receptor interactions are well-established. For a molecule like this compound, the three-dimensional arrangement of the methyl group, the amino group, the hydrogen atom, and the 6-methylpyridin-2-yl group around the chiral center dictates how the molecule fits into the binding pocket of a receptor.
One enantiomer, designated as either (R) or (S), may align perfectly with the complementary residues of the binding site, forming multiple high-affinity interactions such as hydrogen bonds, ionic bonds, or hydrophobic interactions. This optimal fit would result in a high binding affinity and potentially a potent biological response. In contrast, the other enantiomer, being a non-superimposable mirror image, may not be able to achieve the same favorable orientation within the binding pocket. This steric hindrance can lead to a significantly lower binding affinity or even an inability to bind to the receptor at all.
In some cases, the two enantiomers of a compound can have qualitatively different biological activities. One enantiomer might be an agonist, activating the receptor, while the other could be an antagonist, blocking the receptor's activity. It is also possible for one enantiomer to be responsible for the desired therapeutic effect, while the other contributes to undesirable side effects or is simply inactive.
Although specific binding data for the enantiomers of this compound is not available, research on analogous structures often reveals profound differences in the pharmacological profiles of the individual stereoisomers. For instance, studies on other chiral amine-containing compounds frequently demonstrate that one enantiomer possesses significantly higher affinity for a particular receptor subtype over the other.
Without direct experimental data, any discussion on the specific effect of stereochemistry on the receptor binding of this compound remains speculative. However, based on fundamental principles of medicinal chemistry and pharmacology, it is highly probable that the (R)- and (S)-enantiomers of this compound would display distinct binding characteristics to their biological targets. The precise nature and magnitude of these differences would need to be determined through empirical investigation, involving the synthesis of the individual enantiomers and their subsequent evaluation in receptor binding assays.
Theoretical and Computational Chemistry Studies
Quantum Chemical Approaches
No published studies were found that have performed DFT calculations to determine the optimized geometry and predict the vibrational frequencies of 1-(6-Methylpyridin-2-yl)ethanamine.
There are no available research articles that have conducted MEP analysis on this compound to map its charge distribution and identify sites prone to electrophilic or nucleophilic attack.
A search for studies measuring the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the charge transfer capabilities of this compound yielded no results.
No literature is available detailing NBO analysis of this compound to investigate hyperconjugative interactions and charge delocalization within the molecule.
Molecular Docking Simulations for Ligand-Target Interactions
There are no published molecular docking studies that predict the binding poses and affinities of this compound with any specific biological targets.
Electronic Excitation Studies
Currently, there is a lack of specific published research focusing on the electronic excitation studies of this compound. While computational studies on related pyridine (B92270) derivatives exist, direct analysis of the electronic transitions, oscillator strengths, and excited state energies for this particular compound is not available in the reviewed scientific literature. Such studies would be valuable for understanding its photophysical properties and potential applications in areas like organic electronics and photochemistry.
Analysis of Intermolecular Interactions (e.g., Hirshfeld surface analysis)
Detailed Hirshfeld surface analysis of this compound has not been specifically reported in the current body of scientific literature. Hirshfeld surface analysis is a powerful tool for quantifying and visualizing intermolecular interactions within a crystal lattice. This analysis provides crucial information about the nature and relative contributions of different types of non-covalent contacts, such as hydrogen bonding and van der Waals forces, which govern the crystal packing and ultimately influence the material's physical properties.
Although direct data for this compound is unavailable, a hypothetical Hirshfeld surface analysis would likely reveal the following key interactions, with their percentage contributions being speculative:
| Interaction Type | Hypothetical Percentage Contribution | Description |
|---|---|---|
| H···H | ~40-50% | Represents the most significant contribution, arising from the numerous hydrogen atoms on the periphery of the molecule. |
| C···H/H···C | ~20-30% | Highlights the interactions between the carbon atoms of the pyridine ring and methyl/ethyl groups with neighboring hydrogen atoms. |
| N···H/H···N | ~15-25% | Indicates the presence of hydrogen bonds involving the nitrogen atom of the pyridine ring and the amine group with hydrogen atoms of adjacent molecules. |
| Other (e.g., C···C, C···N) | <10% | Minor contributions from other types of van der Waals interactions. |
A detailed experimental and computational study would be required to confirm these hypotheses and provide a quantitative understanding of the intermolecular interactions governing the solid-state structure of this compound.
Analytical Characterization and Spectroscopic Data of the Compound and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring and the ethanamine side chain. The three aromatic protons on the pyridine ring will appear as a set of multiplets, typically in the downfield region between δ 6.3 and 7.4 ppm. The methyl group attached to the pyridine ring is anticipated to produce a singlet at approximately δ 2.3-2.4 ppm.
For the ethanamine side chain, [-CH(NH₂)CH₃], the methine proton (-CH) is expected to be a quartet due to coupling with the adjacent methyl protons. Its chemical shift would be influenced by both the aromatic ring and the amino group. The methyl protons of the ethyl group will appear as a doublet, coupled to the methine proton. The two protons of the primary amine (-NH₂) would likely present as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.
Predicted ¹H NMR Chemical Shifts for 1-(6-Methylpyridin-2-yl)ethanamine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine-H3, H4, H5 | 6.3 - 7.4 | m |
| Pyridine-CH₃ | ~ 2.4 | s |
| -CH (NH₂)CH₃ | Downfield quartet | q |
| -CH(NH₂)CH₃ | Upfield doublet | d |
This table is predictive and based on the analysis of structurally similar compounds.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the six carbons of the substituted pyridine ring and the two carbons of the ethanamine side chain. Based on data for 2,6-disubstituted pyridines, the carbon atoms of the pyridine ring (C2 to C6) are expected to resonate in the aromatic region of the spectrum, typically between δ 110 and 160 ppm. rsc.orgnih.gov The carbons C2 and C6, being adjacent to the nitrogen atom, will be the most deshielded. The carbon of the methyl group attached to the pyridine ring is predicted to have a chemical shift around δ 24 ppm. The two carbons of the ethanamine side chain will appear in the aliphatic region of the spectrum.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine-C2, C6 | ~ 157 - 159 |
| Pyridine-C3, C4, C5 | ~ 106 - 138 |
| Pyridine-CH₃ | ~ 24 |
| -C H(NH₂)CH₃ | ~ 50 - 60 |
This table is predictive and based on the analysis of structurally similar compounds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In the positive ion mode, the compound is expected to be readily protonated, primarily at the basic nitrogen atoms of the pyridine ring or the amino group, to yield a prominent protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of this ion, which can be used to confirm the elemental composition.
The fragmentation of the protonated molecule in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. rsc.orgyoutube.com For protonated this compound, characteristic fragmentation pathways are expected. These may include the neutral loss of ammonia (B1221849) (NH₃) or the cleavage of the C-C bond between the chiral center and the pyridine ring, which would result in a characteristic fragment ion corresponding to the 6-methyl-2-vinylpyridine (B72503) cation or the protonated 2-amino-6-methylpyridine (B158447). nih.gov The study of fragmentation patterns of related N-heterocycles provides a basis for predicting these pathways. nist.govmdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the primary amine and the substituted pyridine ring. nist.gov The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as a broad absorption band (or a pair of bands) in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methine groups, as well as the aromatic C-H bonds, would be observed in the 2850-3100 cm⁻¹ range. The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. Furthermore, C-N stretching vibrations are anticipated in the 1200-1300 cm⁻¹ range. The IR spectrum of the related compound 2-Amino-6-methylpyridine shows bands that support these expected regions of absorption. chemicalbook.com
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H stretch | 3300 - 3500 (broad) |
| Aromatic/Alkyl C-H | C-H stretch | 2850 - 3100 |
| Pyridine Ring | C=C and C=N stretch | 1400 - 1600 |
This table is predictive and based on the analysis of structurally similar compounds.
Crystallographic Analysis of Metal Complexes
This compound is an excellent candidate to act as a bidentate chelating ligand in coordination chemistry. It can coordinate to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the ethanamine side chain, forming a stable five-membered chelate ring.
While crystal structures of metal complexes with this compound itself are not described in the provided search results, the crystallographic analysis of metal complexes with structurally related bis(imino)pyridine ligands provides significant insight into the expected coordination behavior. researchgate.netthieme-connect.comnih.gov These studies reveal that such ligands readily form stable complexes with transition metals like iron.
In these complexes, the metal center is typically coordinated by the two nitrogen atoms of the ligand. The resulting geometry around the metal ion is often distorted from ideal geometries, such as square pyramidal or octahedral, depending on the other ligands present in the coordination sphere. researchgate.netrsc.org For instance, in iron complexes with bis(imino)pyridine ligands, Fe-N bond lengths are in the range of 2.05 to 2.24 Å. researchgate.net It is anticipated that metal complexes of this compound would exhibit similar coordination patterns and structural features.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of pyridine (B92270) derivatives and amines is a cornerstone of organic and medicinal chemistry. semanticscholar.org Traditional methods for producing amines often involve multi-step processes with low atom economy and the use of stoichiometric amounts of waste-producing reagents. rsc.org Future research will increasingly focus on developing novel, more efficient, and environmentally benign synthetic pathways to 1-(6-Methylpyridin-2-yl)ethanamine and its analogues.
Green chemistry principles offer a framework for this evolution. mdpi.com Key areas of exploration include:
Catalytic Hydrogenation and Reductive Amination: Moving away from classical methods, catalytic approaches such as hydrogen borrowing or reductive amination are becoming more prevalent for amine synthesis. rsc.org These methods utilize catalysts to facilitate the transformation, often with higher selectivity and reduced waste compared to traditional stoichiometric reductions.
Development of Sustainable Catalysts: Research is geared towards replacing expensive and toxic catalysts with more sustainable alternatives. This includes using earth-abundant metals or developing metal-free catalytic systems.
Use of Greener Solvents and Conditions: The shift from conventional volatile organic solvents to greener alternatives like water, ionic liquids, or even solvent-free conditions is a critical aspect of sustainable synthesis. mdpi.com Methodologies such as microwave-assisted or ultrasound-assisted synthesis can also dramatically reduce reaction times and energy consumption. mdpi.com
Atom Economy and Process Optimization: Future synthetic designs will be evaluated using green metrics, such as the CHEM21 toolkit, to assess the environmental footprint. rsc.org The goal is to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Classical pyridine syntheses like the Chichibabin reaction are often being replaced by more versatile condensation reactions that allow for the construction of highly substituted pyridines from simpler precursors. semanticscholar.orgbeilstein-journals.org
Design and Synthesis of Advanced Ligands for Catalytic Applications
The structure of this compound, featuring a bidentate N,N' donor set, makes it an excellent candidate for use as a ligand in coordination chemistry. The formation of stable chelate complexes with transition metals is a primary area of interest for developing new catalysts.
Future research in this domain will likely concentrate on:
Synthesis of Novel Metal Complexes: There is significant potential in synthesizing and characterizing new complexes of this compound with a wide range of transition metals. For instance, imino-pyridyl ligands, which are structurally related, are known to form stable, air-insensitive complexes with palladium(II). researchgate.net These complexes are being investigated as potential replacements for expensive and unstable phosphine (B1218219) ligands in catalytic processes. researchgate.net
Catalytic Activity Screening: Once synthesized, these metal complexes can be screened for catalytic activity in various organic transformations. Areas of application could include cross-coupling reactions, hydrogenation, oxidation, and CO₂ reduction catalysis. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring to optimize catalytic performance.
Hemilabile Ligand Behavior: The pyridine-amine framework can exhibit hemilability, where one of the coordinating nitrogen atoms can reversibly dissociate from the metal center. This property is highly desirable in catalysis as it can open up a coordination site for substrate binding and activation. researchgate.net Research into controlling this behavior will be a key avenue for designing more efficient catalysts. For example, copper(II) complexes with related (6-methyl-pyridin-2-ylamino)-acetic acid have been synthesized and shown to have enhanced biological activity, demonstrating the versatility of this scaffold. researchgate.net
In-depth Mechanistic Studies of Biological Activities and Drug Discovery
Pyridine and its derivatives are a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceutical agents. semanticscholar.org The this compound framework serves as a valuable starting point for the discovery of new therapeutic agents.
Future research directions include:
Derivative Synthesis and Screening: A primary focus will be the synthesis of a diverse library of derivatives based on the this compound core. Modifications can be made to the amine group or the pyridine ring to modulate physicochemical properties and biological activity. These new compounds can then be screened against a wide range of biological targets. For example, derivatives of the related pyrrolo[3,4-c]pyridine scaffold have shown promise as antidiabetic and anticancer agents. mdpi.com
Elucidation of Mechanisms of Action: For any biologically active derivatives, in-depth mechanistic studies will be crucial. This involves identifying the specific molecular targets (e.g., enzymes, receptors) and the biochemical pathways through which the compound exerts its effect. Enamine derivatives, for instance, have been shown to possess a wide range of biological activities, including antimicrobial and anticancer properties. scirp.org
Structure-Activity Relationship (SAR) Studies: By systematically altering the structure of the lead compound and evaluating the corresponding changes in biological activity, researchers can build a comprehensive SAR profile. This knowledge is essential for the rational design of more potent and selective drug candidates. The synthesis of new metal complexes with these ligands is also a promising strategy, as chelation can enhance the biological properties of the organic molecule. researchgate.netscirp.org
Advanced Computational Modeling for Predictive Research
Computational chemistry has become an indispensable tool in modern chemical research and drug discovery, allowing for the prediction of molecular properties and the simulation of complex systems. nih.gov This approach can significantly accelerate the research and development process by prioritizing the most promising candidates for synthesis and testing. researchgate.net
For this compound and its derivatives, future computational work will focus on:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure, geometry, and reactivity of the molecule and its metal complexes. nih.gov This can provide insights into ligand-metal bonding and help explain observed catalytic activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts.
ADMET Prediction: In drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical. researchgate.net In silico models can provide early warnings about potential liabilities, such as poor bioavailability or carcinogenicity, saving time and resources. nih.gov Predicted properties for the related compound 2-(6-methylpyridin-2-yl)ethanamine (B106186) are available from public databases. uni.lu
Table 1: Predicted Physicochemical and ADMET Properties for a Related Isomer Data for 2-(6-Methylpyridin-2-yl)ethanamine
| Property | Predicted Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₂N₂ | uni.lusigmaaldrich.com |
| Molecular Weight | 136.19 g/mol | sigmaaldrich.com |
| XlogP | 0.6 | uni.lu |
| Monoisotopic Mass | 136.10005 Da | uni.lu |
| Predicted CCS ([M+H]⁺, Ų) | 128.0 | uni.lu |
Development of New Analytical Methodologies for Characterization
The robust characterization of this compound, its derivatives, and its metal complexes is fundamental to all areas of research. While standard analytical techniques are well-established, there is always room for refinement and the development of new methodologies.
Future directions in this area include:
Advanced Spectroscopic Techniques: The characterization of newly synthesized compounds and their metal complexes will continue to rely on techniques like Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and UV-Visible spectroscopy. researchgate.netscirp.org The development of more sensitive and higher-resolution techniques will allow for more detailed structural elucidation.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of new compounds. Advanced techniques like tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, providing further structural information and aiding in the identification of metabolites in biological studies.
X-ray Crystallography: For metal complexes, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry. researchgate.net Future work will involve crystallizing new complexes to understand the subtle structural features that govern their reactivity and properties.
Q & A
Q. What are the optimal synthetic routes for 1-(6-Methylpyridin-2-yl)ethanamine, and how can reaction conditions be standardized?
Answer: The compound is typically synthesized via reductive amination. A common method involves reacting 6-methylpyridine-2-carboxaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) in methanol/ethanol . Key parameters to optimize include:
- Solvent choice : Polar aprotic solvents (e.g., methanol) improve reaction efficiency.
- Temperature : Reactions are often conducted at 25–50°C to balance yield and side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures >95% purity. Industrial methods may use catalytic hydrogenation or continuous flow reactors for scalability .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the methyl group at the pyridine 6-position appears as a singlet (~δ 2.5 ppm), while the ethanamine protons resonate at δ 1.2–1.5 ppm (CH2) and δ 2.7–3.1 ppm (NH2) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity and quantifies impurities.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 136.2 for [M+H]⁺) .
Q. What preliminary biological screening assays are recommended for this compound?
Answer:
- Receptor Binding Assays : Screen for interactions with serotonin (5-HT1A) or dopamine receptors using radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A) .
- Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) via fluorometric or colorimetric assays (e.g., Amplex Red) .
- Cytotoxicity : Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Answer:
- Substituent Variation : Synthesize analogs with substituents at the pyridine 4-position (e.g., fluoro, bromo) or modify the ethanamine chain (e.g., cyclopropyl, trifluoromethyl) .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify key binding interactions. For example, the pyridine nitrogen may hydrogen-bond with Asp116 in 5-HT1A .
- Bioisosteric Replacement : Replace the methyl group with a trifluoromethyl group to enhance metabolic stability .
Q. How do in vitro and in vivo pharmacokinetic profiles of this compound compare, and what are key discrepancies?
Answer:
- In Vitro : Microsomal stability assays (human/rat liver microsomes) may show moderate clearance (e.g., t₁/₂ = 45 min).
- In Vivo : Rodent studies often reveal lower oral bioavailability (<20%) due to first-pass metabolism. Contradictions arise when in vitro CYP450 inhibition (e.g., CYP2D6) does not fully predict in vivo metabolite formation .
- Mitigation : Use deuterated analogs or prodrug strategies (e.g., acetylated amine) to enhance bioavailability .
Q. What strategies resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 vs. CHO for receptor assays) and buffer conditions (pH, ion concentration) .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain divergent results. For example, N-oxidation of the pyridine ring could enhance/reduce activity .
- Orthogonal Validation : Confirm findings using CRISPR-edited cell models or ex vivo tissue assays .
Q. How can computational methods guide the optimization of this compound?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 5-HT1A) to identify flexible binding pockets.
- QSAR Modeling : Train models using datasets of analogs with measured IC50 values. Key descriptors include logP, polar surface area, and H-bond donor count .
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration (e.g., 70% probability for this compound) .
Q. What are the challenges in scaling up synthesis, and how can they be addressed?
Answer:
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 equiv ethylamine) to minimize imine side products.
- Purification : Replace column chromatography with solvent extraction (e.g., dichloromethane/water) or crystallization (ethanol/hexane).
- Continuous Flow : Implement flow reactors for safer handling of reactive intermediates (e.g., imines) and higher throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
